

# A Technical Guide to the History of Sebuthylazine in Agriculture

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## Compound of Interest

Compound Name: Sebuthylazine

Cat. No.: B166565

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## Introduction

**Sebuthylazine**, a selective, systemic herbicide belonging to the chlorotriazine family, was historically utilized for the control of broadleaf and grassy weeds in various agricultural crops. First synthesized in 1970 and registered for use in 1979, it saw application in the cultivation of corn, potatoes, and tobacco.<sup>[1]</sup> Its primary mechanism of action involves the inhibition of photosynthesis at the photosystem II (PSII) complex. While its use in agriculture has largely become obsolete in many parts of the world, with its withdrawal from the European Union in 2009, **sebuthylazine** remains a compound of interest for scientific research, particularly in environmental and analytical chemistry. This guide provides an in-depth technical overview of the history of **sebuthylazine**'s use, its mode of action, and the experimental methodologies employed in its study.

## Quantitative Data Summary

While specific historical sales volumes for **sebuthylazine** are not readily available in public records, its use was prominent in the latter part of the 20th century. The application rates varied depending on the crop, target weed species, and soil type. The following tables summarize the available data on its application and efficacy.

Table 1: Historical Application Rates of **Sebuthylazine**

| Crop         | Application Type                               | Typical Rate (kg a.i./ha) |
|--------------|--|---------------------------|
| Corn (Maize) | Pre-emergence                                  | 1.0 - 2.0                 |
| Potatoes     | Pre-emergence                                  | 1.0 - 1.5                 |
| Tobacco      | Pre-transplant incorporated or post-transplant | 1.0 - 1.5                 |

Note: a.i. refers to active ingredient. Rates are approximate and varied based on label recommendations and local conditions.

Table 2: Efficacy of **Sebuthylazine** against Common Weed Species

| Weed Species           | Common Name          | Efficacy (%) |
|------------------------|----------------------|--------------|
| Amaranthus retroflexus | Redroot pigweed      | 85 - 95      |
| Chenopodium album      | Common lambsquarters | 80 - 90      |
| Digitaria sanguinalis  | Large crabgrass      | 75 - 85      |
| Setaria faberi         | Giant foxtail        | 70 - 80      |
| Solanum nigrum         | Black nightshade     | 80 - 90      |

Note: Efficacy data is compiled from various field trials and is dependent on environmental conditions and application timing.

Table 3: Environmental Fate of **Sebuthylazine**

| Parameter  | Value          | Conditions                                    |
|--|----------------|---|
| Half-life in soil ( $t_{1/2}$ )                          | 30 - 100 days  | Aerobic, variable soil types and temperatures |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 100 - 500 L/kg | Indicates moderate mobility in soil           |

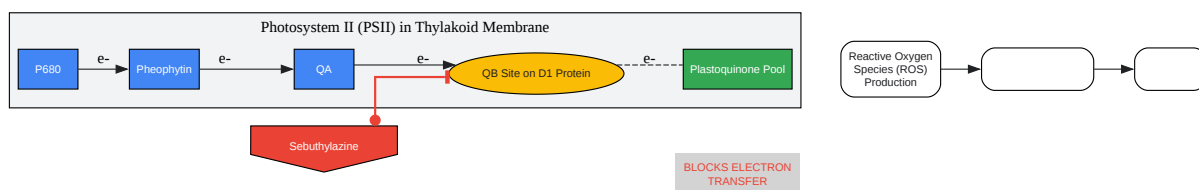
Table 4: Aquatic Toxicology of **Sebuthylazine**

| Organism                                   | Test Duration | Endpoint | Value (µg/L)   |
|--|---------------|----------|----------------|
| Rainbow Trout<br>(Oncorhynchus mykiss)     | 96 hours      | LC50     | 1,500 - 3,000  |
| Daphnia Magna                              | 48 hours      | EC50     | 5,000 - 10,000 |
| Green Algae<br>(Selenastrum capricornutum) | 72 hours      | EC50     | 50 - 100       |

LC50: Lethal concentration for 50% of the test organisms. EC50: Effective concentration causing a 50% response (e.g., immobilization, growth inhibition).

## Signaling Pathways and Mode of Action

**Sebuthylazine**'s herbicidal activity stems from its ability to disrupt the photosynthetic electron transport chain in susceptible plants. Specifically, it binds to the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. This binding action blocks the transfer of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB. The interruption of this electron flow leads to a cascade of events, including the production of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the visible symptoms of chlorosis and necrosis in the plant.



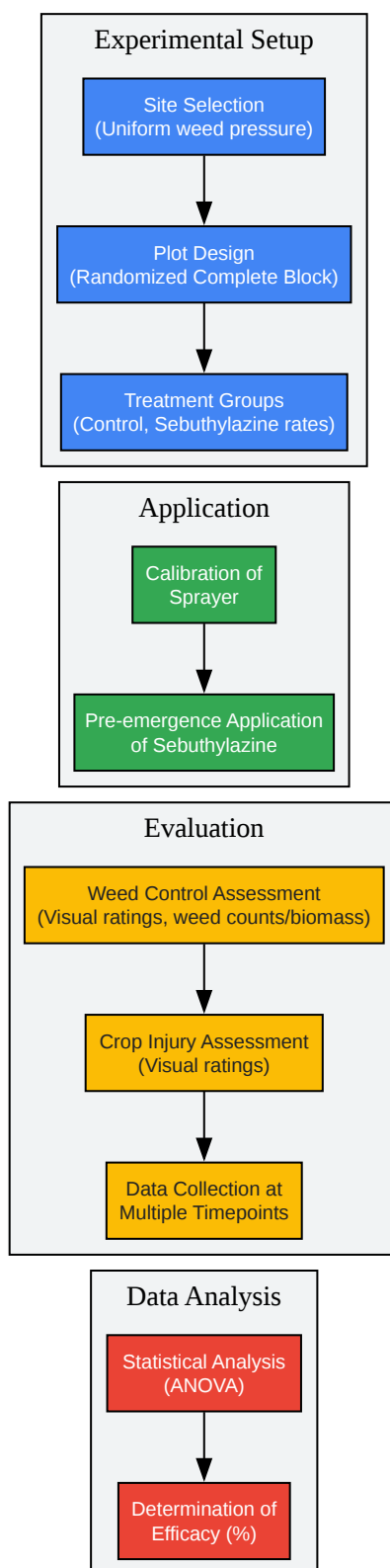
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Caption: **Sebuthylazine** inhibits photosynthesis by blocking electron transfer at the QB site of the D1 protein in Photosystem II.

## Experimental Protocols

### Herbicide Efficacy Field Trial

A representative experimental protocol for evaluating the efficacy of **sebuthylazine** in a field setting is outlined below.



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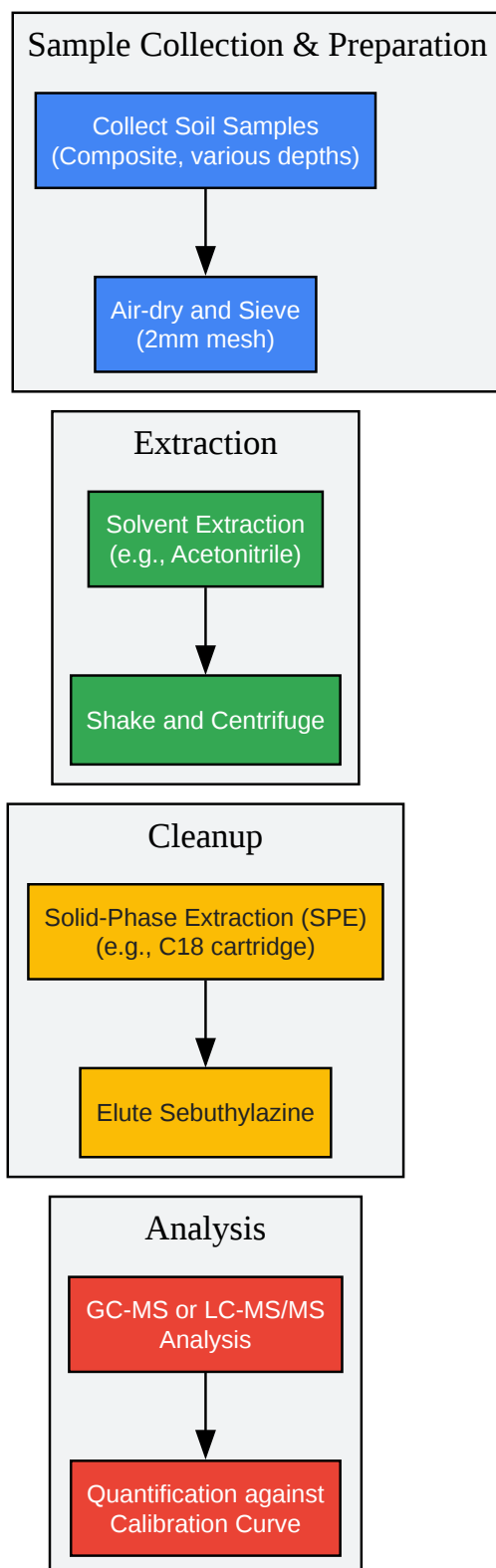
Caption: Workflow for a typical herbicide efficacy field trial.

#### Methodology:

- **Site Selection and Plot Establishment:** A field with a known history of uniform weed infestation is selected. The experimental area is divided into plots (e.g., 3m x 10m) arranged in a randomized complete block design with at least three to four replications per treatment.
- **Treatments:** Treatments typically include an untreated control, and several rates of **sebuthylazine**, often including the recommended application rate and multiples of it to assess crop tolerance.
- **Application:** **Sebuthylazine** is applied pre-emergence to the soil surface using a calibrated backpack sprayer equipped with flat-fan nozzles to ensure uniform coverage.
- **Data Collection:** Weed control and crop injury are assessed visually at regular intervals (e.g., 14, 28, and 56 days after treatment) using a percentage scale (0% = no control/injury, 100% = complete control/crop death). Weed density and biomass may also be quantified from designated quadrats within each plot.
- **Statistical Analysis:** Data are subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.

## Determination of Sebuthylazine Residues in Soil

The following protocol describes a common method for the extraction and quantification of **sebuthylazine** residues from soil samples.



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Caption: Workflow for the analysis of **sebuthylazine** residues in soil.

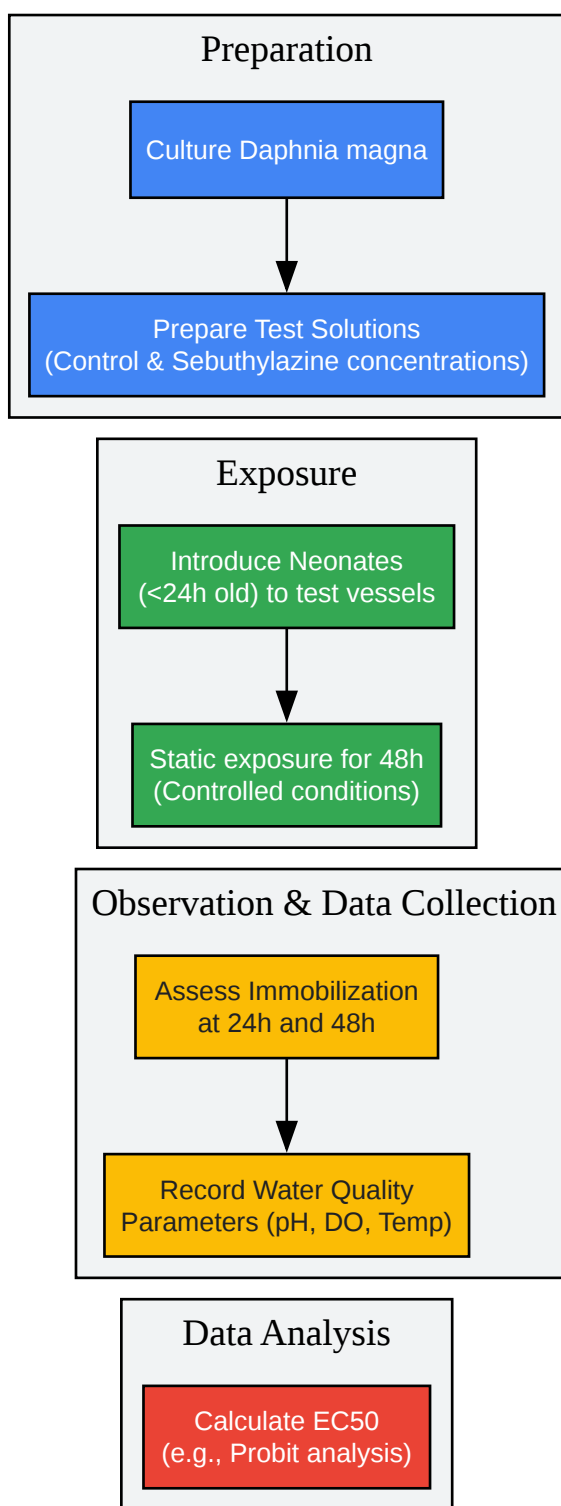
#### Methodology:

- **Sample Preparation:** Soil samples are air-dried at room temperature and sieved through a 2-mm mesh to remove large debris.
- **Extraction:** A known weight of the prepared soil (e.g., 20 g) is placed in a centrifuge tube with a suitable organic solvent such as acetonitrile. The mixture is shaken vigorously and then centrifuged to separate the soil particles from the solvent extract.
- **Cleanup:** The supernatant is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering co-extractives. The **sebuthylazine** is then eluted from the cartridge with a small volume of an appropriate solvent.
- **Analysis:** The cleaned extract is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantification is achieved by comparing the peak area of **sebuthylazine** in the sample to a calibration curve prepared from certified reference standards.

## Aquatic Toxicity Testing

A standard acute toxicity test protocol for assessing the effects of **sebuthylazine** on an aquatic invertebrate like *Daphnia magna* is detailed below.





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Caption: Workflow for an acute aquatic toxicity test with *Daphnia magna*.

#### Methodology:

- **Test Organisms:** Neonate *Daphnia magna* (<24 hours old) are used for the test.
- **Test Solutions:** A series of test concentrations of **sebuthylazine** are prepared in a suitable culture medium, along with a control group containing only the medium.
- **Exposure:** A set number of daphnids (e.g., 10) are placed in replicate test vessels for each concentration and the control. The test is conducted under controlled conditions of temperature and light for a period of 48 hours.
- **Endpoint Assessment:** The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.
- **Data Analysis:** The 48-hour EC50 value, the concentration estimated to cause immobilization in 50% of the daphnids, is calculated using statistical methods such as probit analysis.

## Conclusion

**Sebuthylazine** played a role in agricultural weed management for several decades. Its history is intertwined with the broader development and subsequent environmental scrutiny of triazine herbicides. Understanding its use, efficacy, and the methodologies for its detection and toxicological assessment provides valuable insights for researchers in environmental science, toxicology, and the ongoing development of more sustainable agricultural practices. Although its direct use has declined, its presence as a reference standard in environmental monitoring underscores its continued relevance in the scientific community.

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## References

- 1. Sebuthylazine Herbicide Reference Standard [benchchem.com]

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